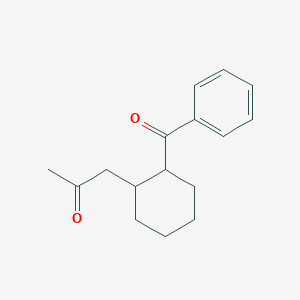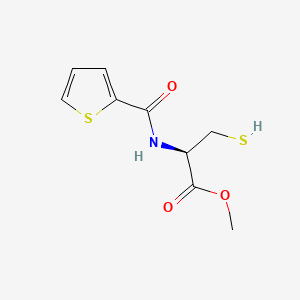![molecular formula C7H8O3 B14618646 (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione CAS No. 59014-44-7](/img/structure/B14618646.png)
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7S)-4-oxabicyclo[510]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure through a sequence of reactions . The reaction conditions often include the use of terminal aryl alkynes and a flexible NHC-based pincer ligand, which helps in the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes can be applied to scale up the production. The use of high-yield catalysts and optimized reaction conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated bicyclic compounds.
Applications De Recherche Scientifique
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include the modulation of enzyme activity or receptor signaling, which can result in changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
59014-44-7 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione |
InChI |
InChI=1S/C7H8O3/c8-6-2-4-1-5(4)3-7(9)10-6/h4-5H,1-3H2/t4-,5+ |
Clé InChI |
GBCIXKPVXCTYQY-SYDPRGILSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]1CC(=O)OC(=O)C2 |
SMILES canonique |
C1C2C1CC(=O)OC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


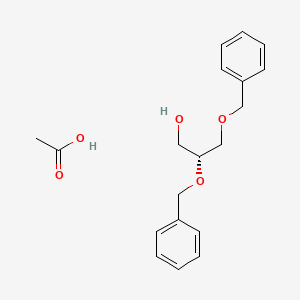


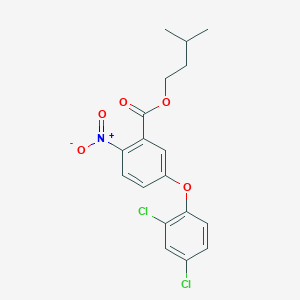
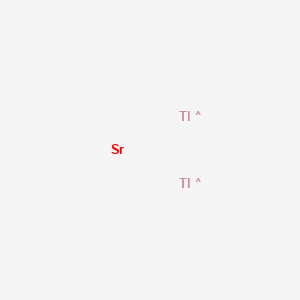
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)

![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
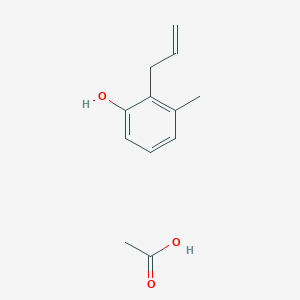
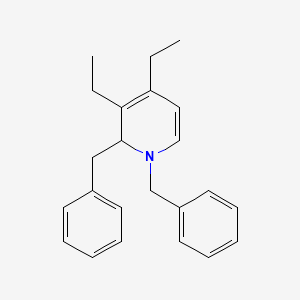
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
